Tetratriacontyl acrylate
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Overview
Description
Tetratriacontyl acrylate is a chemical compound with the molecular formula C37H72O2 and a molecular weight of 548.9664 g/mol . It is an ester formed from acrylic acid and tetratriacontanol, characterized by a long aliphatic chain. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetratriacontyl acrylate can be synthesized through the esterification of acrylic acid with tetratriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tetratriacontanol in the presence of a catalyst, under controlled temperature and pressure conditions. Continuous flow processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetratriacontyl acrylate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through free radical polymerization.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), controlled temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: Acrylic acid and tetratriacontanol.
Polymerization: Poly(this compound).
Scientific Research Applications
Tetratriacontyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mechanism of Action
The mechanism of action of tetratriacontyl acrylate involves its ability to form polymers through free radical polymerization. The long aliphatic chain provides flexibility and hydrophobicity to the resulting polymers, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Octadecyl acrylate: Similar in structure but with a shorter aliphatic chain.
Hexadecyl acrylate: Another similar compound with a shorter chain length.
Dodecyl acrylate: Also similar but with a significantly shorter chain.
Uniqueness
Tetratriacontyl acrylate is unique due to its long aliphatic chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. These properties make it particularly useful in applications requiring durable and water-resistant materials .
Properties
CAS No. |
94138-85-9 |
---|---|
Molecular Formula |
C37H72O2 |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
tetratriacontyl prop-2-enoate |
InChI |
InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3 |
InChI Key |
IHKUWVHBYSSFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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